molecular formula C17H14D3Cl2N.HCl B602548 Sertraline-d3 HCl CAS No. 1217741-83-7

Sertraline-d3 HCl

Katalognummer: B602548
CAS-Nummer: 1217741-83-7
Molekulargewicht: 345.71
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wirkmechanismus

Target of Action

Sertraline-d3 HCl, similar to its parent compound sertraline, primarily targets the serotonin transporter (SERT) . SERT is an integral membrane protein that mediates the sodium-dependent reuptake of the monoamine neurotransmitter serotonin at presynaptic nerve terminals in the brain . By inhibiting SERT, this compound enhances serotoninergic transmission, which is thought to underlie its antidepressant effect .

Mode of Action

This compound acts as a selective serotonin reuptake inhibitor (SSRI) . It inhibits the reuptake of serotonin by binding to SERT, thereby increasing the synaptic concentration of serotonin in the central nervous system . This leads to functional changes associated with enhanced serotonergic neurotransmission .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the serotoninergic pathway . By inhibiting the reuptake of serotonin, this compound increases the concentration of serotonin in the synaptic cleft, enhancing serotoninergic neurotransmission . This can lead to downstream effects such as mood elevation and reduction of anxiety .

Pharmacokinetics

This compound is metabolized in the liver, potentially involving the enzymes CYP2C19 and CYP2D6 . It undergoes extensive first-pass metabolism, forming the metabolite N-desmethylsertraline . The drug is excreted in urine (40% to 45% as metabolites) and feces (40% to 45%; 12% to 14% as unchanged drug) . The mean elimination half-life of sertraline is approximately 26 hours .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in serotoninergic neurotransmission. By inhibiting the reuptake of serotonin, this compound increases the concentration of serotonin in the synaptic cleft, leading to enhanced serotoninergic neurotransmission . This can result in mood elevation and reduction of anxiety . Additionally, this compound has been found to target phospholipid membranes that comprise the acidic organelles of the intracellular vesicle transport system .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of sertraline in the aquatic environment can negatively affect aquatic organisms at low concentrations . Moreover, the photodegradation of sertraline in the environment can be influenced by factors such as the initial drug concentration, catalyst dosage, and hydrogen peroxide concentration .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Sertraline-d3 Hydrochloride involves the incorporation of deuterium atoms into the Sertraline molecule. This can be achieved through several synthetic routes, including:

Industrial Production Methods: Industrial production of Sertraline-d3 Hydrochloride typically involves large-scale deuterium exchange reactions under controlled conditions to ensure high purity and yield. The process may include:

Biologische Aktivität

Sertraline-d3 HCl is a deuterated form of sertraline, a selective serotonin reuptake inhibitor (SSRI) commonly used to treat various psychiatric disorders, including major depressive disorder and anxiety disorders. The incorporation of deuterium in sertraline-d3 enhances its pharmacokinetic properties and allows for more precise studies on its biological activity. This article examines the biological activity of this compound, focusing on its mechanisms, effects in various models, and relevant case studies.

This compound functions primarily by inhibiting the reuptake of serotonin in the brain, which increases serotonin levels in the synaptic cleft and enhances neurotransmission. The compound has an IC50 value of approximately 70 nM for the serotonin transporter (SERT) . Additionally, sertraline has been shown to affect other neurotransmitter systems, including norepinephrine and dopamine pathways, although its primary action remains on serotonin.

Pharmacokinetics

The pharmacokinetic profile of this compound is similar to that of sertraline. It exhibits a half-life ranging from 26 to 56 hours, with peak plasma concentrations occurring approximately 4.5 to 8.4 hours post-administration . The active metabolite, desmethylsertraline, also contributes to its therapeutic effects and has a longer half-life, which can lead to cumulative effects over time.

Antidepressant Effects

Research indicates that this compound retains the antidepressant properties of sertraline. In a clinical trial involving patients with depressive symptoms, sertraline demonstrated significant improvements in anxiety and quality of life measures despite not showing a substantial reduction in depressive symptoms within the first six weeks .

Table 1: Clinical Outcomes from Sertraline Treatment

Outcome MeasureSertraline Group (n=266)Placebo Group (n=284)p-value
Mean PHQ-9 Score (6 weeks)7.98 (SD 5.63)8.76 (SD 5.86)0.41
Anxiety Symptoms ReductionSignificantNot significant-
Quality of Life ImprovementSignificantNot significant-

Anti-Inflammatory Properties

Recent studies have suggested that sertraline may possess anti-inflammatory properties that could be beneficial in treating conditions such as tuberculosis (TB). A study demonstrated that sertraline enhanced the bactericidal effects of standard TB treatments in infected macrophages, significantly reducing bacterial loads .

Table 2: Effects of Sertraline on Mycobacterium tuberculosis

Sertraline Concentration (µM)Bacterial Load Reduction (%)
130
535
1043
20Complete loss of IFNβ secretion

Case Study: Tuberculosis Treatment

In a study involving C3HeB/FeJ mice infected with Mycobacterium tuberculosis, treatment with sertraline at concentrations as low as 20 µM resulted in significant reductions in bacterial growth compared to controls. The combination of sertraline with standard antibiotics led to enhanced bacterial killing, indicating its potential as an adjunct therapy for TB .

Case Study: Depression and Anxiety Management

A pragmatic multicenter trial assessed the effectiveness of sertraline in primary care settings for patients with mild to moderate depressive symptoms. While not all patients experienced significant reductions in depressive symptoms at six weeks, many reported improvements in anxiety and overall mental health . This highlights the compound's utility beyond traditional antidepressant effects.

Eigenschaften

CAS-Nummer

1217741-83-7

Molekularformel

C17H14D3Cl2N.HCl

Molekulargewicht

345.71

Aussehen

White Solid

melting_point

>276°C

Reinheit

> 95%

Menge

Milligrams-Grams

Verwandte CAS-Nummern

79559-97-0 (unlabelled)

Synonyme

4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine-d3 Hydrochloride; 

Tag

Sertraline

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.